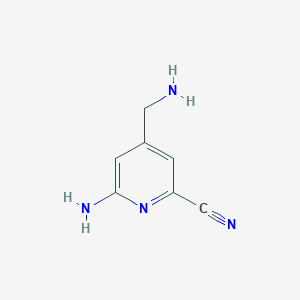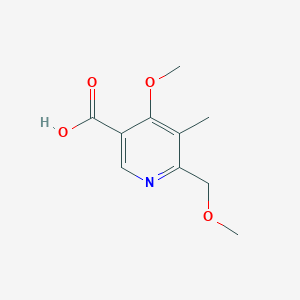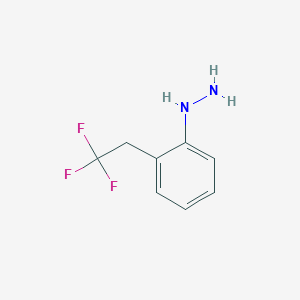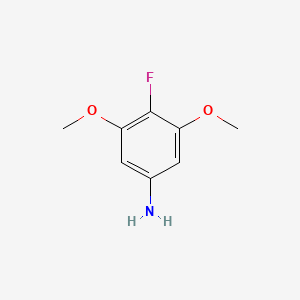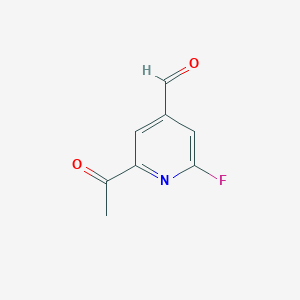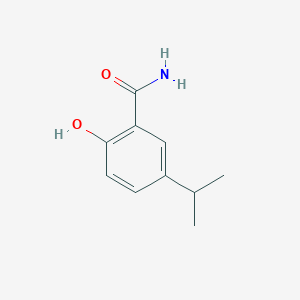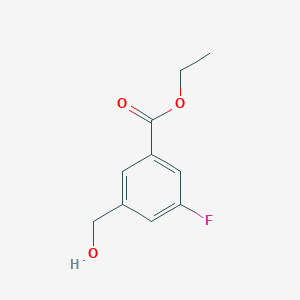
Ethyl 3-fluoro-5-(hydroxymethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-fluoro-5-(hydroxymethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the 3-position and a hydroxymethyl group at the 5-position on the benzene ring, with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-5-(hydroxymethyl)benzoate can be achieved through several synthetic routes. One common method involves the esterification of 3-fluoro-5-(hydroxymethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another approach involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-fluoro-5-(hydroxymethyl)benzoic acid is coupled with an ethyl halide in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and scalable production. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-fluoro-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3-fluoro-5-(carboxymethyl)benzoic acid.
Reduction: 3-fluoro-5-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-fluoro-5-(hydroxymethyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 3-fluoro-5-(hydroxymethyl)benzoate depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets. The hydroxymethyl group can participate in hydrogen bonding interactions, influencing the compound’s pharmacokinetic properties. The ester group can be hydrolyzed in vivo to release the active carboxylic acid form, which can interact with molecular targets such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-fluoro-5-(hydroxymethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-chloro-5-(hydroxymethyl)benzoate: Similar structure but with a chlorine atom instead of fluorine. Chlorine has different electronic and steric effects compared to fluorine.
Ethyl 3-fluoro-4-(hydroxymethyl)benzoate: Similar structure but with the hydroxymethyl group at the 4-position. Positional isomers can have different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester. The size and hydrophobicity of the ester group can influence the compound’s properties.
This compound is unique due to the specific combination of functional groups and their positions on the benzene ring, which can result in distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H11FO3 |
|---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
ethyl 3-fluoro-5-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C10H11FO3/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-5,12H,2,6H2,1H3 |
InChI-Schlüssel |
CGFAZJWRNWUUMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC(=C1)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





